molecular formula C17H17N3O6S B3956369 3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3956369
M. Wt: 391.4 g/mol
InChI Key: GVQWKRBLVCCVSU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound that features a central amide group connecting two aromatic rings

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-24-12-6-10(7-13(9-12)25-2)16(21)19-17(27)18-14-5-4-11(20(22)23)8-15(14)26-3/h4-9H,1-3H3,(H2,18,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQWKRBLVCCVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-methoxy-4-nitroaniline.

    Formation of the Amide Bond: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxy-4-nitroaniline to form the amide bond.

    Thioamide Formation: The resulting amide is then treated with Lawesson’s reagent to convert the carbonyl group into a thiocarbonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a Lewis acid for bromination.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-4-aminophenyl derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
  • 2,3-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Uniqueness

3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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